molecular formula C19H20ClN3O2 B2711405 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea CAS No. 894028-23-0

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea

Cat. No.: B2711405
CAS No.: 894028-23-0
M. Wt: 357.84
InChI Key: GXSQCWWETYQTOP-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex molecular structure and potential biological activities. This compound features a chlorophenyl group, a pyrrolidinone ring, and an ethylphenyl urea moiety, which may confer distinct pharmacological properties. This article aims to explore the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C18_{18}H20_{20}ClN2_{2}O2_{2}, with a molecular weight of approximately 346.8 g/mol. The presence of the chlorophenyl and ethylphenyl groups suggests possible interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound is still in preliminary stages. However, initial studies indicate that it may interact with specific enzymes or receptors, potentially modulating their activity. Such interactions could lead to various biological effects, including enzyme inhibition and alterations in signal transduction pathways.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could bind to particular receptors, influencing their activation or inhibition.
  • Signal Transduction Alteration: Changes in cellular signaling pathways may occur as a result of the compound's interaction with biomolecules.

Research Findings

While comprehensive data on this specific compound is limited, related studies provide insights into its potential biological activities:

Case Studies and Related Compounds

  • Antibacterial Activity : A study on structurally similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. These compounds were evaluated for their ability to inhibit urease and acetylcholinesterase (AChE), showing promising results in enzyme inhibition assays .
  • Enzyme Inhibition : Compounds with similar structural features have been reported to exhibit strong inhibitory activity against urease, with IC50_{50} values significantly lower than that of standard inhibitors . This suggests that this compound may also possess notable enzyme inhibitory properties.

Comparative Analysis

A comparative analysis of related compounds reveals distinct biological activities based on structural variations. The following table summarizes some key differences among similar compounds:

Compound NameCAS NumberMolecular FormulaKey Differences
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea887466-25-3C18_{18}H20_{20}ClN2_{2}O2_{2}Contains methoxy instead of ethoxy group
1-(1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea954660-XC18_{18}H20_{20}FN2_{N^2}O2_{2}Substituted fluorobenzene instead of chlorobenzene
1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea-VariesDifferent phenolic substitution pattern

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-13-3-7-15(8-4-13)21-19(25)22-16-11-18(24)23(12-16)17-9-5-14(20)6-10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSQCWWETYQTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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